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Compound of Interest

1-(2,2-Diethoxyethyl)-3-
Compound Name:
methoxyurea

Cat. No.: B172429

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data
for 1-(2,2-diethoxyethyl)-3-methoxyurea (CAS No. 116451-49-1), alongside generalized
experimental protocols for its synthesis and analysis. Due to the absence of published
experimental spectra for this specific compound, this guide utilizes predictive models to
forecast its spectroscopic characteristics.

Compound Overview

1-(2,2-diethoxyethyl)-3-methoxyurea is a substituted urea derivative. Substituted ureas are a
class of organic compounds with significant interest in medicinal chemistry and drug
development due to their diverse biological activities.

Chemical Structure:
e Molecular Formula: CsH1sN204
e Molecular Weight: 206.24 g/mol

« Canonical SMILES: CCOC(CNC(=0)NOC)OCC

Predicted Spectroscopic Data
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The following data has been generated using computational prediction tools to provide an
expected spectroscopic profile for 1-(2,2-diethoxyethyl)-3-methoxyurea.

2.1. Predicted *H and 3C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the
structure of organic molecules. The predicted chemical shifts are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted *H NMR Chemical Shifts (CDCls, 500 MHz)

Chemical Shift (6,

Atom Number Multiplicity Integration
ppm)
1 1.23 Triplet 6H
2 3.53 Quartet 4H
3 3.40 Triplet 2H
4 4.55 Triplet 1H
5 6.20 (approx.) Broad Singlet 1H
6 7.50 (approx.) Broad Singlet 1H
7 3.75 Singlet 3H

Table 2: Predicted 3C NMR Chemical Shifts (CDCls, 125 MHz)
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Atom Number Chemical Shift (6, ppm)
1 15.3

2 62.5

3 42.8

4 101.5

5(C=0) 158.0

7 63.0

2.2. Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

Table 3: Predicted IR Absorption Frequencies

Functional Group

Frequency (cm™?) Intensity .
Assignment
3350 - 3450 Medium N-H Stretch (Amide)
2850 - 3000 Medium C-H Stretch (Aliphatic)
1680 - 1720 Strong C=0 Stretch (Urea Carbonyl)
1550 - 1640 Medium N-H Bend (Amide II)
1050 - 1150 Strong C-O Stretch (Ether/Acetal)

2.3. Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule
and its fragments, enabling determination of the molecular weight and elemental composition.
The data below is predicted for Electron lonization (El).

Table 4: Predicted Key Mass Spectrum Fragments (m/z)
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m/z Value Predicted Fragment lon Notes
206 [CsH18N20a4]* e Molecular lon (M*e)
Loss of methoxy and
161 [M - OCHs - CHz]* _
methylene radicals
Loss of the diethoxyethyl
133 [M - CH(OCH=2CHs)2]*
group
103 [CH(OCH2CHs)2]* Diethoxyacetal cation
75 [CH2NHC(O)NH]* Fragment from urea core
45 [OCH2CHs]* Ethoxy group fragment

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a
compound like 1-(2,2-diethoxyethyl)-3-methoxyurea.

3.1. Synthesis Protocol: General Synthesis of N-Alkoxyureas

A common method for synthesizing N-substituted ureas involves the reaction of an amine with
an isocyanate. For an N-alkoxyurea, a plausible route would involve reacting methoxyamine
with 2,2-diethoxyethyl isocyanate.

o Preparation of Isocyanate: 2,2-Diethoxyethylamine is reacted with a phosgene equivalent,
such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert aprotic solvent (e.g.,
dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to
form 2,2-diethoxyethyl isocyanate in situ.[1]

o Urea Formation: A solution of methoxyamine hydrochloride is neutralized with a base (e.g.,
sodium hydroxide or triethylamine) and then added dropwise to the isocyanate solution at
0°C.

» Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin
Layer Chromatography (TLC) until the starting materials are consumed.
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e Work-up and Purification: The reaction mixture is quenched with water, and the organic layer
is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is
removed under reduced pressure, and the crude product is purified by column
chromatography on silica gel.

3.2. NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR tube.[2][3] For 13C NMR, a more
concentrated sample (50-100 mg) may be required.[2]

« Filtration: If any solid particles are present, the solution should be filtered through a small
plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample
homogeneity.[3]

o Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is
shimmed to achieve homogeneity. Standard pulse sequences are used to acquire *H and 13C
spectra.

e Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard like TMS.[2]

3.3. IR Spectroscopy Protocol (FTIR-ATR)

e Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond
or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background
spectrum.[4]

o Sample Application: Place a small drop of the neat liquid sample directly onto the clean ATR
crystal.[4][5]

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the
signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm~1.[4]
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o Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

[4]
3.4. Mass Spectrometry Protocol (EI-MS)

o Sample Introduction: The sample, dissolved in a volatile solvent (e.g., methanol or
acetonitrile), is introduced into the mass spectrometer, often via a direct insertion probe or
after separation by Gas Chromatography (GC-MS).[6] The sample is volatilized in the ion
source.[7]

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

o Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge (m/z) ratio.[7]

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Visualizations

4.1. Logical Relationship Diagram
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Caption: Relationship between the compound and its spectroscopic data.

4.2. Experimental Workflow Diagram
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General Workflow for Synthesis and Analysis
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Caption: Generalized workflow for synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b172429?utm_src=pdf-custom-synthesis
https://www.scribd.com/document/537357419/nmr-sample-preparation-guidelines
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/product/b172429#spectroscopic-data-nmr-ir-ms-of-1-2-2-diethoxyethyl-3-methoxyurea
https://www.benchchem.com/product/b172429#spectroscopic-data-nmr-ir-ms-of-1-2-2-diethoxyethyl-3-methoxyurea
https://www.benchchem.com/product/b172429#spectroscopic-data-nmr-ir-ms-of-1-2-2-diethoxyethyl-3-methoxyurea
https://www.benchchem.com/product/b172429#spectroscopic-data-nmr-ir-ms-of-1-2-2-diethoxyethyl-3-methoxyurea
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b172429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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